2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid
Description
Properties
IUPAC Name |
2-amino-4-(2-sulfooxyethylsulfonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO8S2/c10-8-5-6(1-2-7(8)9(11)12)19(13,14)4-3-18-20(15,16)17/h1-2,5H,3-4,10H2,(H,11,12)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRADYGBHHFTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613710 | |
| Record name | 2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26169-41-5 | |
| Record name | 2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Analysis and Reaction Design
The target molecule’s structure (Figure 1) comprises three critical functional groups:
- Amino group (-NH₂) at position 2.
- Ethanesulfonylsulfate group (-SO₂-CH₂-CH₂-OSO₃H) at position 4.
- Carboxylic acid group (-COOH) at position 1.
Key synthetic challenges :
- Sequential introduction of sulfonic acid and sulfate esters without cross-reactivity.
- Protection/deprotection of the amino group during sulfonation.
- Stability of intermediates under acidic/basic conditions.
Synthetic Pathways and Methodologies
Nitration and Sulfonation of Benzoic Acid Derivatives
A plausible starting material is 4-hydroxybenzoic acid , which can undergo nitration to introduce a nitro group at position 2. Nitration typically employs a mixture of nitric and sulfuric acids, though regioselectivity must be controlled to favor para-substitution. Subsequent sulfonation at position 4 may utilize fuming sulfuric acid (20–30% SO₃), as demonstrated in the synthesis of 2-nitro-4-sulfobenzoic acid derivatives.
Example protocol :
- Nitration :
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like Fe/HCl. However, the presence of sulfonic acid groups may necessitate milder conditions to avoid desulfonation.
Optimized reduction :
Introduction of Ethanesulfonylsulfate Group
The ethanesulfonylsulfate moiety (-SO₂-CH₂-CH₂-OSO₃H) requires two sequential steps:
- Sulfonation to introduce the ethylsulfonyl group.
- Sulfation to add the sulfate ester.
Sulfonation with Ethylsulfonyl Chloride
The amino group must be protected (e.g., acetylation) prior to sulfonation. Acylation with acetic anhydride in H₂SO₄ forms the acetamide derivative, which is then reacted with ethylsulfonyl chloride in pyridine:
$$
\text{2-Acetamido-4-sulfobenzoic acid} + \text{Cl-SO₂-CH₂-CH₂-OH} \xrightarrow{\text{pyridine}} \text{2-Acetamido-4-(2-hydroxyethylsulfonyl)benzoic acid}
$$
Conditions :
- 0°C to room temperature, 12 hours.
- Deprotection with HCl/EtOH yields 2-amino-4-(2-hydroxyethylsulfonyl)benzoic acid.
Sulfation of Hydroxyethyl Group
The hydroxyl group is sulfated using SO₃-pyridine complex in anhydrous DMF:
$$
\text{2-Amino-4-(2-hydroxyethylsulfonyl)benzoic acid} + \text{SO₃-pyridine} \xrightarrow{\text{DMF}} \text{2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid}
$$
Conditions :
- 0°C, 2 hours.
- Neutralization with NaHCO₃ and precipitation in ice water.
Industrial-Scale Considerations
Waste Management and Sustainability
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-amino-4-sulfobenzoic acid exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of synthesized compounds related to this class, revealing that certain derivatives inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these compounds were reported to be as low as 25 μg/mL against Bacillus subtilis and 50 μg/mL against Staphylococcus aureus .
Case Study: Antibiofilm Effects
In a qualitative assay, compounds derived from 2-amino-4-sulfobenzoic acid demonstrated moderate antibiofilm activity against Enterococcus faecium, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL. This suggests potential applications in developing treatments for biofilm-associated infections .
Agricultural Applications
Herbicides and Pesticides
The compound's sulfonic acid group allows it to function effectively as a herbicide and pesticide. It can be synthesized into formulations that target specific plant pathways or pest mechanisms, enhancing crop protection while minimizing environmental impact. The method of synthesis described in patent CN104496863A highlights its potential use in producing agricultural chemicals, emphasizing the compound's versatility .
Analytical Chemistry
HPLC Applications
The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. A specific application involves using a Newcrom R1 HPLC column to analyze benzenesulfonic acid derivatives, including 2-amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid. The method is scalable and suitable for both analytical and preparative separations, making it valuable for pharmacokinetic studies .
| Application Area | Details | Significance |
|---|---|---|
| Pharmaceuticals | Antimicrobial activity against Gram-positive bacteria | Potential for developing new antibiotics |
| Agriculture | Herbicide and pesticide formulations | Enhances crop protection with reduced environmental impact |
| Analytical Chemistry | HPLC analysis for separation and purification | Enables efficient analysis in pharmacokinetics |
Environmental Applications
The compound's ability to reduce sulfur oxide emissions during its production process highlights its potential environmental benefits. By utilizing waste gases from its synthesis to produce sulfuric acid, the process mitigates pollution while enhancing cost-effectiveness .
Mechanism of Action
The mechanism of action of 2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid involves its interaction with specific molecular targets. The amino and sulfooxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Structural Analogues in Anti-Inflammatory Context
- 2-(Sulfooxy)benzoic Acid Structure: A sulfated derivative of salicylic acid with a sulfate ester at position 2. Biological Activity: Exhibits anti-inflammatory properties via cyclooxygenase (COX) inhibition, analogous to aspirin (2-(acetoxy)benzoic acid) and salicylic acid .
- Hydroxy-(sulfooxy)benzoic Acid Structure: Features both hydroxyl and sulfate groups on the benzoic acid backbone. Comparison: Unlike the target compound, this metabolite lacks the ethanesulfonyl moiety, limiting its utility in reactive dye synthesis.
Sulfated Phenolic Acid Derivatives
- 2-(Sulfooxy)-4-hydroxycinnamic Acid
- Structure : A cinnamic acid derivative with sulfation at position 2 and hydroxylation at position 4.
- Application : Acts as a storage form of antifouling agents in marine plants, leveraging sulfate esters for controlled release .
- Comparison : While both compounds utilize sulfate esters, the benzoic acid backbone of the target compound offers distinct electronic and steric properties.
Comparative Data Table
Research Findings and Implications
- Anti-Inflammatory Potential: While 2-(sulfooxy)benzoic acid and hydroxy-(sulfooxy)benzoic acid are confirmed to interact with COX enzymes, the target compound’s bioactivity remains speculative. Molecular docking studies suggest sulfated benzoic acids could inhibit COX-2, but experimental validation is needed .
- Industrial Relevance : The 2-(sulfooxy)ethanesulfonyl group in the target compound and Reactive Orange 131 highlights its role in enhancing dye solubility and reactivity. This group’s dual sulfonation may also stabilize intermediates in synthetic pathways .
- Physicochemical Properties : Compared to methylsulfonyl or trifluoromethyl analogues, the target compound’s sulfate-sulfonate combination offers superior hydrophilicity, making it suitable for aqueous-phase reactions or drug formulations requiring high solubility .
Biological Activity
2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid, a sulfonated derivative of amino benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and cellular effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonic acid group that enhances its solubility in water, making it suitable for biological assays. Its structure can be represented as follows:
Enzyme Inhibition
Research indicates that 2-amino-4-sulfonylbenzoic acid derivatives exhibit significant inhibitory effects on various enzymes. A study demonstrated that benzoic acid derivatives can promote the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human fibroblasts .
Table 1: Enzyme Inhibition Data
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its sulfonate group may enhance its interaction with microbial membranes, increasing permeability and leading to cell lysis. A study indicated that derivatives of benzoic acid possess notable antimicrobial properties against resistant strains of bacteria, including carbapenem-resistant Enterobacteriaceae .
Case Study: Antimicrobial Efficacy
A recent investigation assessed the effectiveness of 2-amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid against clinical isolates of resistant bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) ranging from 0.5 to 8 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant pathogens.
Cytotoxicity and Cell Viability
The cytotoxic effects of the compound were evaluated in various human cell lines, including cancerous and non-cancerous cells. Results showed that at concentrations below 10 µM, the compound did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Results
The mechanism by which 2-amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid exerts its biological effects involves interaction with metal ions at enzyme active sites, particularly in metallo-β-lactamases (MBLs). The binding affinity to zinc ions at the active site is crucial for its inhibitory action against these enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
